4-Chloro-2,6-difluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTFFZDYJWWDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 2,6 Difluorobenzenesulfonamide and Its Analogues
Established Synthetic Pathways to 4-Chloro-2,6-difluorobenzenesulfonamide
Traditional synthetic routes to this compound typically involve a multi-step process that includes the formation of a sulfonyl chloride intermediate followed by amination. Halogenation strategies are key to introducing the required substituents on the benzene (B151609) ring.
Halogenation Strategies for Benzenesulfonamide (B165840) Precursors
A primary challenge in the synthesis of this compound is the regioselective introduction of the chlorine atom at the para-position to the sulfonyl group, flanked by two fluorine atoms.
One established method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the diazotization of an aromatic amine, followed by a copper(I) chloride-mediated displacement of the diazonium group with a chloride ion. In the context of this compound synthesis, a potential precursor would be an appropriately substituted aniline (B41778). For instance, a synthetic route could be envisioned starting from 3,5-difluoroaniline, which would first be converted to 2,6-difluorobenzenesulfonamide (B1200098). Subsequent introduction of a nitro group at the 4-position, followed by reduction to an amine and a final Sandmeyer reaction, would yield the desired product. However, this multi-step process can be lengthy and may suffer from cumulative yield losses.
Direct electrophilic chlorination of a 2,6-difluorobenzenesulfonamide precursor is another potential strategy. Reagents such as N-chlorosuccinimide (NCS) can be employed for this purpose. The directing effects of the sulfonamide and fluorine substituents would influence the regioselectivity of the chlorination.
Sulfonamide Formation Reactions
The formation of the sulfonamide group is a cornerstone of this synthesis. The most common and well-established method involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.gov In the case of this compound, the precursor 4-chloro-2,6-difluorobenzenesulfonyl chloride would be reacted with ammonia.
| Step | Reaction | Reagents and Conditions | Precursor/Intermediate | Product |
| 1 | Diazotization & Sulfonylation | 1. NaNO₂, HCl 2. SO₂, CuCl₂ | 3,5-Difluoroaniline | 2,6-Difluorobenzenesulfonyl chloride |
| 2 | Chlorination | Cl₂, FeCl₃ or NCS | 2,6-Difluorobenzenesulfonyl chloride | 4-Chloro-2,6-difluorobenzenesulfonyl chloride |
| 3 | Sulfonamide Formation | NH₃ | 4-Chloro-2,6-difluorobenzenesulfonyl chloride | This compound |
This table represents a plausible, generalized established pathway. Specific reaction conditions can vary.
Novel and Green Chemical Approaches in the Synthesis of Halogenated Benzenesulfonamides
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Environmentally Benign Halogenation Protocols
Traditional halogenation methods often employ hazardous reagents like elemental chlorine and bromine. Modern approaches seek to replace these with safer alternatives and more efficient catalytic systems.
One promising green halogenation strategy involves the use of hydrohalic acids in combination with an oxidizing agent like hydrogen peroxide. google.com This method allows for the in situ generation of the active halogenating species, avoiding the handling and transport of toxic elemental halogens. Furthermore, water can often be used as a solvent, further enhancing the green credentials of the process. sci-hub.se
The use of solid-supported halogenating agents and catalysts is another area of active research. These materials can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.
Sustainable Synthetic Route Development
Beyond halogenation, green chemistry principles are being applied to the entire synthetic route for halogenated benzenesulfonamides.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govelectronicsandbooks.comnih.gov Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of sulfonamides from sulfonyl chlorides and amines is a reaction that has been shown to be amenable to microwave assistance.
Flow chemistry offers another avenue for sustainable synthesis. softecks.inresearchgate.netsemanticscholar.orgrsc.orgrsc.org By performing reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. Flow systems can also enhance safety when dealing with hazardous reagents and exothermic reactions. The halogenation of organic compounds has been successfully implemented in flow reactors, offering a safer and more efficient alternative to batch processing.
The use of alternative and greener solvents is also a key aspect of sustainable synthesis. ijpsjournal.commdpi.com Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of a chemical process.
| Green Approach | Key Features | Potential Application in Synthesis |
| In situ Halogen Generation | Use of hydrohalic acids and oxidants (e.g., H₂O₂) | Safer chlorination of the benzenesulfonamide precursor. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Acceleration of both the halogenation and sulfonamide formation steps. |
| Flow Chemistry | Enhanced safety, better process control, scalability | Controlled halogenation and continuous production of the final product. |
| Green Solvents | Reduced environmental impact, improved safety | Use of water or other benign solvents in the reaction and purification steps. |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile platform for further chemical modification, allowing for the synthesis of a diverse range of analogues with potentially tailored properties. Derivatization can occur at several positions, including the sulfonamide nitrogen, the aromatic ring, and the chloro substituent.
Functionalization of the sulfonamide nitrogen can be readily achieved through N-alkylation or N-arylation reactions. These reactions typically involve deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents, which can be used to modulate the electronic and steric properties of the molecule.
The aromatic ring of this compound can also be a target for further functionalization. While the existing substituents influence the reactivity of the ring, electrophilic aromatic substitution reactions could potentially introduce additional groups. For example, nitration followed by reduction could introduce an amino group, providing a handle for further derivatization.
Nucleophilic Displacement of Halogens
Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of complex analogues, particularly when the aromatic ring is activated by strong electron-withdrawing groups. nih.gov In the synthesis of analogues of this compound, this can involve the displacement of the fluorine atoms on the benzenesulfonamide ring or the displacement of other halogens on different parts of the molecule.
The fluorine atoms of the 2,6-difluorobenzenesulfonamide moiety are activated towards nucleophilic displacement, although this is less common than modifications at other sites. A more frequent application of this reaction type is seen in the synthesis of complex molecules where the this compound unit is already incorporated. For instance, in the synthesis of kinase inhibitors like Dabrafenib, a crucial step involves the nucleophilic displacement of a chlorine atom on a pyrimidine (B1678525) ring. google.comnewdrugapprovals.org
In one synthetic route, N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide is reacted with formamide (B127407) in the presence of a base like potassium carbonate or potassium tert-butoxide. google.com In this reaction, the formamide acts as a source of ammonia after hydrolysis, and the amino group displaces the chlorine atom on the pyrimidine ring to yield the final product. google.com Another method uses aqueous ammonium (B1175870) hydroxide (B78521) or ammonia in methanol (B129727) at elevated temperatures and pressures to achieve the same transformation. newdrugapprovals.org
| Substrate | Reagent(s) | Product | Conditions | Reference |
| N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Formamide, Potassium Carbonate | Dabrafenib | Dimethylsulfoxide, 70-130°C | google.com |
| N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Ammonium Hydroxide | Dabrafenib | Sealed pressure reactor, 98-103°C | newdrugapprovals.org |
| N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Ammonia in Methanol | Dabrafenib | Sealed tube, 90°C | newdrugapprovals.org |
Modifications at the Sulfonamide Nitrogen
The sulfonamide nitrogen atom provides a convenient handle for further molecular elaboration. The hydrogen atom on the sulfonamide is acidic and can be deprotonated to form an anion, which can then participate in various reactions. The most common modification is the formation of the sulfonamide bond itself, by reacting a sulfonyl chloride with a primary or secondary amine.
The synthesis of this compound is completed by the ammonolysis of 4-chloro-2,6-difluorobenzenesulfonyl chloride. For the synthesis of more complex analogues, the sulfonyl chloride is reacted with a more elaborate amine. For example, the synthesis of 4-chloro-2-methyl-N-(2,6-dimethylphenyl)benzenesulfonamide is achieved by reacting 4-chloro-2-methylbenzenesulfonyl chloride with 2,6-dimethylaniline. nih.gov
In the synthesis of Dabrafenib, a key step involves the coupling of 2,6-difluorobenzenesulfonamide with an aniline derivative. While the specific example starts with a pre-formed sulfonamide, the general principle involves the formation of a bond between the sulfonamide nitrogen and an aromatic ring. Many benzenesulfonamide derivatives are synthesized using sulfanilamide (B372717) as a starting material, leading to N-4-mono-substituted or 4-N,N-disubstituted derivatives. nih.gov The reaction of a sulfonyl chloride with an amine is the most common method for creating the S-N bond in sulfonamides. nih.gov
| Sulfonyl Chloride | Amine | Product | Conditions | Reference |
| 4-Chloro-2-methylbenzenesulfonyl chloride | 2,6-Dimethylaniline | 4-Chloro-2-methyl-N-(2,6-dimethylphenyl)benzenesulfonamide | Boiled for 10 minutes | nih.gov |
| 4-Acetamidobenzenesulfonyl chloride | Ammonia | 4-Acetamidobenzenesulfonamide | Not specified | nih.gov |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2,6 Difluorobenzenesulfonamide
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for 4-chloro-2,6-difluorobenzenesulfonamide are not extensively documented in publicly available literature, the reactivity of the broader class of benzenesulfonamides has been a subject of study. The thermodynamic stability and reaction kinetics of these molecules are significantly influenced by the nature of the substituents on the aromatic ring.
For the parent compound, benzenesulfonamide (B165840), some thermodynamic parameters have been determined. These values serve as a baseline for understanding the energetic properties of its substituted derivatives.
Table 1: Thermodynamic Data for Benzenesulfonamide
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Combustion (ΔcH°solid) | -3130.8 ± 1.5 | kJ/mol | nist.gov |
| Enthalpy of Formation (ΔfH°solid) | -396.9 ± 1.6 | kJ/mol | nist.gov |
| Constant Pressure Heat Capacity (Cp,solid) | 193.3 | J/mol*K | nist.gov |
This data is for the unsubstituted benzenesulfonamide and is provided as a reference.
The introduction of electron-withdrawing groups, such as fluorine and chlorine, is expected to influence the thermodynamics of reactions involving this compound. For instance, in the context of binding to biological macromolecules like carbonic anhydrase, fluorinated benzenesulfonamides have been studied to understand the thermodynamic contributions of substituents to binding affinity. These studies have shown that the enthalpic and entropic contributions to the Gibbs free energy of binding can be dissected to correlate with molecular structural features. nih.gov
Kinetic studies on related compounds, such as the hydrolysis of substituted benzenesulfonylureas, have demonstrated that the rate of reaction is dependent on the pH and the electronic nature of the substituents. jlu.edu.cn For this compound, the strongly electron-withdrawing nature of the fluorine and chlorine atoms would likely impact the rates of reactions at the sulfonamide group and the aromatic ring.
Mechanistic Studies of Halogen-Mediated Transformations
Halogen atoms in a molecule can participate in or mediate a variety of chemical transformations. For this compound, potential halogen-mediated reactions could involve the chlorine atom, which is generally more reactive than fluorine in nucleophilic substitution and certain radical reactions.
One area of interest is halogen-bonding-mediated reactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov In the presence of suitable reagents, the chlorine atom in this compound could potentially mediate radical reactions. For instance, the interaction of diiodine with certain sulfur-containing compounds has been shown to proceed through a halogen-bonding-mediated radical mechanism. nih.gov
Furthermore, the chlorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution, particularly if the ring is further activated by the electron-withdrawing effects of the fluorine and sulfonamide groups. The mechanism for such reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate.
Impact of Fluorine and Chlorine Substituents on Aromatic Reactivity
The presence of both fluorine and chlorine substituents on the benzene (B151609) ring of this compound has a profound impact on its aromatic reactivity. Both halogens are electron-withdrawing through the inductive effect (-I effect) and electron-donating through the resonance effect (+R effect).
The inductive effect of fluorine is the strongest among the halogens, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). researchgate.net Chlorine also exerts a strong inductive effect. The resonance effect, which involves the donation of a lone pair of electrons from the halogen to the π-system of the ring, is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. researchgate.net
Despite the resonance donation, the inductive effect of both halogens is dominant, making the aromatic ring of this compound significantly electron-deficient. This deactivation makes EAS reactions, such as nitration or further halogenation, more difficult compared to benzene. However, these substituents will direct incoming electrophiles to the positions ortho and para to themselves, although the positions ortho to the fluorine atoms are sterically hindered.
Conversely, the strong electron-withdrawing nature of the fluorine, chlorine, and sulfonamide groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms, in particular, are excellent leaving groups in SNAr reactions, a property that is exploited in the synthesis of poly(aryl ether sulfonamide)s from monomers like 2,4-difluoro-N,N-dimethylbenzenesulfonamide. researchgate.net
Role of the Sulfonamide Moiety in Reaction Pathways
The sulfonamide group (-SO2NH2) is a strong electron-withdrawing group and plays a significant role in directing the reactivity of this compound. Its primary roles include:
Activating Group for Nucleophilic Aromatic Substitution: As a powerful electron-withdrawing group, the sulfonamide moiety activates the aromatic ring for SNAr reactions. researchgate.net This effect is synergistic with the deactivating effects of the fluorine and chlorine substituents.
Directing Group in C-H Activation: The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net This allows for the functionalization of C-H bonds at positions ortho to the sulfonamide group, providing a pathway to synthesize more complex derivatives.
Blocking Group in Electrophilic Aromatic Substitution: In some synthetic strategies, a sulfonyl group (-SO3H), which can be derived from a sulfonamide, can be used as a reversible blocking group to direct electrophilic substitution to a desired position. masterorganicchemistry.com
Participation in Intermolecular Interactions: The N-H bonds of the sulfonamide group are acidic and can act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors. These interactions are crucial in the crystal packing of sulfonamide-containing compounds and in their binding to biological targets. vu.nl
Studies on Intermolecular Interactions Involving Halogen Atoms
The halogen atoms of this compound can participate in various non-covalent interactions that influence its physical properties and molecular recognition.
Halogen-π interactions are non-covalent interactions between a halogen atom and the π-electron cloud of an aromatic ring. nih.gov These interactions are driven by the presence of a "σ-hole," a region of positive electrostatic potential on the outer side of the halogen atom along the C-X bond axis. nih.gov The strength of the halogen bond is influenced by the polarizability of the halogen and the electronic nature of the aromatic ring.
In the context of this compound, both the chlorine and fluorine atoms could potentially engage in halogen-π interactions. The substitution of aromatic hydrogens with electronegative fluorines has been shown to dramatically increase the strength of halogen bonds involving other halogens like chlorine and bromine. nih.govresearchgate.net These interactions can play a significant role in the conformation and crystal packing of molecules. nih.gov
Halogen Bonding: This refers to the interaction of a halogen atom (as a Lewis acid) with a Lewis base, such as an oxygen or nitrogen atom. The fluorine and chlorine atoms in the molecule can act as halogen bond donors.
Hydrogen Bonding: As mentioned earlier, the sulfonamide group is a potent hydrogen bond donor and acceptor.
π-π Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions with other aromatic rings. The fluorination of aromatic rings can influence the geometry and strength of these interactions. rsc.org
A comprehensive analysis of the crystal structure of benzenesulfonamide derivatives often reveals a complex network of these non-covalent interactions, which collectively determine the supramolecular architecture. rsc.orgresearchgate.net
Comprehensive Spectroscopic and Analytical Characterization of 4 Chloro 2,6 Difluorobenzenesulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-2,6-difluorobenzenesulfonamide, a complete NMR analysis would include ¹H, ¹³C, and ¹⁹F NMR spectra.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the aromatic region of this compound, the two chemically equivalent protons (H-3 and H-5) would be expected to produce a single signal. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the sulfonyl group, the chlorine atom, and the two fluorine atoms. The signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The sulfonamide (-SO₂NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic CH |
Carbon (¹³C) NMR Spectral Analysis
A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In this compound, due to symmetry, four distinct signals would be expected in the ¹³C NMR spectrum. The carbon atoms directly bonded to fluorine (C-2 and C-6) would exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbon bearing the chlorine (C-4) and the carbon attached to the sulfonamide group (C-1) would also show distinct chemical shifts. The remaining two equivalent carbons (C-3 and C-5) would produce a single signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | C-1 (C-SO₂NH₂) |
| Data not available | C-2, C-6 (C-F) |
| Data not available | C-3, C-5 (C-H) |
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds. For this compound, the two equivalent fluorine atoms at positions 2 and 6 would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. The signal would be expected to be a doublet of doublets due to coupling with the adjacent aromatic proton (H-3/H-5) and a longer-range coupling with the other fluorine atom.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sulfonamides. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution mass spectrum would allow for the determination of the exact mass and confirmation of the elemental formula. Fragmentation of the parent ion can provide structural information. For sulfonamides, common fragmentation pathways involve the loss of SO₂ and cleavage of the sulfonamide bond.
Table 3: Predicted ESI-MS Data for this compound
| Ionization Mode | Predicted m/z | Assignment |
|---|---|---|
| Positive | Data not available | [M+H]⁺ |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS)
HPLC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of sulfonamides in various matrices. A suitable reversed-phase HPLC method would be developed to ensure the retention and separation of this compound from any impurities. The mass spectrometer, coupled to the HPLC, would provide sensitive and selective detection. The retention time from the HPLC and the mass spectral data would together serve to unequivocally identify the compound. The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and provide structural confirmation through characteristic fragmentation patterns.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The analysis of the vibrational spectra is based on the distinct contributions of the benzenesulfonamide (B165840) core and the halogen substituents. The sulfonamide group (-SO₂NH₂) exhibits characteristic stretching and bending vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 900-800 cm⁻¹ range. The N-H stretching of the sulfonamide group gives rise to a band typically in the 3400-3200 cm⁻¹ region.
The substituted benzene (B151609) ring also presents a rich vibrational spectrum. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear as a series of bands in the 1600-1400 cm⁻¹ range. The presence of the chloro and fluoro substituents significantly influences the vibrational frequencies. The C-F stretching vibrations are typically strong and are expected in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration is generally observed at lower frequencies, typically in the 800-600 cm⁻¹ range.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretching | 3400-3200 | IR, Raman |
| Aromatic C-H Stretching | 3100-3000 | IR, Raman |
| S=O Asymmetric Stretching | 1350-1300 | IR, Raman |
| S=O Symmetric Stretching | 1160-1140 | IR, Raman |
| Aromatic C-C Stretching | 1600-1400 | IR, Raman |
| C-F Stretching | 1300-1000 | IR |
| S-N Stretching | 900-800 | IR, Raman |
| C-Cl Stretching | 800-600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The benzene ring and the sulfonamide group are the primary chromophores in this molecule.
The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. Substituted benzenes typically exhibit two main absorption bands. The primary band (E2-band), which is more intense, is usually observed at shorter wavelengths (around 200-220 nm), and a secondary, less intense band (B-band) appears at longer wavelengths (around 250-280 nm). The presence of the chloro, fluoro, and sulfonamide substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. This shift is due to the extension of the conjugated system and the electronic effects of the substituents.
The sulfonamide group itself can also contribute to the UV-Vis spectrum, potentially through n → σ* or n → π* transitions, although these are often weaker and may be masked by the more intense π → π* transitions of the benzene ring.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π* (Primary) | 200-230 | Benzene Ring |
| π → π* (Secondary) | 250-290 | Benzene Ring |
| n → σ* / n → π* | > 200 | Sulfonamide Group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide detailed information about its crystal system, space group, unit cell dimensions, and the intramolecular geometry, including bond lengths, bond angles, and torsion angles.
The geometry around the sulfur atom is expected to be tetrahedral. The C-S and S-N bond lengths, as well as the O-S-O bond angle, would be consistent with those observed in other benzenesulfonamides. The planarity of the benzene ring and the orientation of the sulfonamide group relative to the ring would also be determined.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric or non-centrosymmetric space groups |
| Key Intermolecular Interactions | N-H···O hydrogen bonds |
| S-O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| C-S Bond Length | ~1.77 Å |
Computational Chemistry and Theoretical Studies on 4 Chloro 2,6 Difluorobenzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and geometric parameters of molecules. For 4-Chloro-2,6-difluorobenzenesulfonamide, DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with a suitable basis set such as 6-311++G(d,p), can elucidate key aspects of its molecular framework. mdpi.commkjc.in These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.
DFT calculations also yield valuable information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. mkjc.in Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its propensity to undergo electronic transitions. nih.gov
Table 1: Representative Data from DFT Calculations on a Substituted Benzenesulfonamide (B165840)
| Parameter | Calculated Value |
| S-O Bond Length (Å) | 1.424 |
| S-N Bond Length (Å) | 1.635 |
| C-S Bond Length (Å) | 1.768 |
| O-S-O Bond Angle (°) | 119.60 |
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 5.36 |
Note: The data in this table is illustrative and based on a representative benzenesulfonamide derivative. Specific values for this compound would require dedicated calculations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the sulfonamide linkage allows for multiple conformations of this compound. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles, such as the C-S-N-H and C-C-S-N angles, and calculating the corresponding energy to map out the potential energy surface (PES). researchgate.net
For benzenesulfonamides, the orientation of the amino group relative to the benzene (B151609) ring is a key conformational feature. mdpi.com The presence of bulky and electronegative fluorine atoms at the ortho positions can impose significant steric hindrance, influencing the preferred orientation of the sulfonamide group. mdpi.com These fluorine atoms can also engage in intramolecular interactions, such as weak hydrogen bonds with the sulfonamide protons, which would further stabilize certain conformations. Computational studies on related fluorinated benzenesulfonamides have shown that fluorination can lead to distinct binding modes and thermodynamic profiles when interacting with biological targets. mdpi.com
The potential energy surface mapping reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The transition states connecting these minima provide the energy barriers for conformational changes. This information is crucial for understanding how the molecule might adapt its shape upon binding to a receptor or in different solvent environments. researchgate.net
Vibrational Energy Redistribution and Relaxation Dynamics
Vibrational energy redistribution (VER) is the process by which vibrational energy flows between different modes of a molecule. The rate and pathways of VER are influenced by the molecule's structure, vibrational frequencies, and the coupling between different vibrational modes. In a molecule like this compound, with its distinct aromatic and sulfonamide moieties, understanding VER is important for predicting its response to energy input, such as light absorption.
Theoretical studies on substituted benzenes have shown that the nature and position of substituents can significantly affect VER. byu.edu The heavy chlorine atom and the strongly electronegative fluorine atoms in this compound would likely alter the vibrational landscape compared to unsubstituted benzenesulfonamide. Computational methods can be used to calculate the vibrational frequencies and normal modes of the molecule. Anharmonic coupling between these modes, which is the primary mechanism for VER, can also be estimated.
The study of VER often involves simulating the time evolution of an initially excited vibrational state and monitoring how the energy is distributed among other modes. Such simulations can provide insights into how quickly the molecule can dissipate excess vibrational energy, which is a key factor in its photostability and reactivity. For instance, efficient energy transfer from an excited mode to the rest of the molecule can prevent bond dissociation. nih.gov
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by characterizing the structures and energies of reactants, products, intermediates, and transition states. researchgate.netsquarespace.com For this compound, these methods can be applied to study its synthesis, degradation, or metabolic pathways.
For example, in a potential reaction involving nucleophilic substitution on the benzene ring, DFT calculations could be used to model the reaction pathway. This would involve locating the transition state structure and calculating the activation energy, which is a key determinant of the reaction rate. nih.govresearchgate.net The nature of the substituents (Cl and F) would have a profound effect on the reactivity of the aromatic ring, and quantum chemical calculations can quantify these electronic effects.
Similarly, reactions involving the sulfonamide group, such as deprotonation or hydrolysis, can be modeled. The calculated transition state structures provide a snapshot of the bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental means alone. researchgate.net By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.
Table 2: Illustrative Activation Energies for a Hypothetical Reaction of a Sulfonamide
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Path A: Nucleophilic Attack at Carbon | 25.4 | 15.2 |
| Path B: Proton Abstraction from Nitrogen | 18.9 | 8.7 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state calculations.
Modeling of Halogen Bonding and Other Non-Covalent Interactions
The presence of chlorine and fluorine atoms in this compound makes it a candidate for forming halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov While fluorine is generally not considered a strong halogen bond donor due to its high electronegativity and low polarizability, under certain circumstances, it can participate in such interactions. nih.govarxiv.org The chlorine atom, being more polarizable, is a more likely candidate for forming significant halogen bonds.
Computational modeling can be used to investigate the potential for both intramolecular and intermolecular halogen bonding. Ab initio calculations can map the electrostatic potential on the surface of the molecule to identify the location and magnitude of σ-holes on the chlorine and fluorine atoms. researchgate.net Further calculations can then be performed on dimers of this compound or its complexes with other molecules to determine the geometry and strength of any halogen bonds that may form.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a condensed phase, such as in solution or in a biological environment. peerj.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena.
For this compound, MD simulations could be used to study its solvation in different solvents. By simulating the molecule surrounded by a large number of solvent molecules, one can obtain information about the structure of the solvation shell, the dynamics of solvent exchange, and the free energy of solvation.
Furthermore, if this compound is being investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. peerj.com These simulations can provide insights into the binding process, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding. Such studies are crucial for understanding the molecular basis of the compound's biological activity and for guiding the design of more potent and selective analogs. harvard.edu
Role of 4 Chloro 2,6 Difluorobenzenesulfonamide As a Versatile Chemical Building Block
Applications in Multi-Step Organic Synthesis for Complex Molecule Construction
The structural motifs present in 4-chloro-2,6-difluorobenzenesulfonamide, namely the sulfonamide group and the halogenated aromatic ring, are prevalent in many pharmaceutically active compounds. The sulfonamide moiety is a key feature in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. A prominent example is the selective COX-2 inhibitor, celecoxib (B62257), which contains a benzenesulfonamide (B165840) group. While direct synthesis of celecoxib analogues from this compound is not extensively documented, the established synthetic routes for such molecules highlight the importance of sulfonamide-bearing building blocks. nih.govnih.govresearchgate.netup.ac.za
In a typical multi-step synthesis to create complex molecules like celecoxib analogues, a substituted phenylhydrazine (B124118) is reacted with a β-diketone to form a pyrazole (B372694) core. up.ac.za A plausible synthetic strategy could involve the conversion of this compound to the corresponding hydrazine (B178648) derivative. This intermediate could then be utilized in a condensation reaction to construct a highly functionalized pyrazole ring, a core structure in many medicinal agents. The fluorine and chlorine substituents on the aromatic ring would be carried through the synthesis, allowing for the creation of novel analogues with potentially altered biological activity, metabolic stability, or pharmacokinetic profiles. The presence of these halogens provides handles for further functionalization, adding to the complexity and diversity of the molecules that can be constructed.
Integration into Diverse Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a potential precursor for the synthesis of various heterocyclic systems, primarily through reactions involving its sulfonamide group or its activated aromatic ring.
Pyrazoles: As mentioned previously, conversion of the sulfonamide to a hydrazine is a key step for the synthesis of pyrazoles. nih.govmdpi.com The resulting 4-chloro-2,6-difluorophenylhydrazine can be condensed with 1,3-dicarbonyl compounds or their equivalents to yield substituted pyrazoles. mdpi.comchim.it This reaction is a fundamental and widely used method for constructing the pyrazole ring. nih.gov
Pyrimidines and Pyridines: The synthesis of substituted pyrimidines and pyridines often involves the condensation of amidines or other nitrogen-containing synthons with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govgoogle.com While direct integration of this compound into these rings is less straightforward, it can be envisioned as a precursor to one of the required building blocks. For instance, the aromatic ring of the sulfonamide could be incorporated into a larger structure that is then cyclized to form a pyridine (B92270) or pyrimidine (B1678525) ring. nih.govchemicalbook.com The electron-withdrawing nature of the sulfonyl group and the fluorine atoms can influence the regioselectivity of these cyclization reactions.
The following table summarizes potential heterocyclic systems that could be synthesized from this compound-derived intermediates.
| Heterocyclic System | Key Intermediate from this compound | Co-reactant for Cyclization |
| Pyrazole | 4-Chloro-2,6-difluorophenylhydrazine | 1,3-Diketone |
| Pyrimidine | (Potential) 4-Chloro-2,6-difluoro-N-guanylbenzenesulfonamide | α,β-Unsaturated Ketone |
| Pyridine | (Potential) Functionalized aniline (B41778) derivative | 1,5-Dicarbonyl Compound |
Precursor in the Synthesis of Fluorinated Aromatic Compounds
The removal of the sulfonyl group, a process known as desulfonylation, can be a useful synthetic strategy. This reaction allows the sulfonamide moiety to be used as a directing or activating group during synthesis, only to be removed in a later step. Reductive desulfonylation can be achieved using various reagents, such as sodium amalgam or other reducing agents.
In the context of this compound, a desulfonylation reaction would yield 1-chloro-3,5-difluorobenzene. ontosight.ai This transformation would allow the sulfonamide group to be used to influence the regioselectivity of earlier synthetic steps, after which its removal would provide a simpler fluorinated aromatic compound. Such compounds are valuable intermediates in their own right, for example, in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai
Furthermore, the synthesis of other halogenated fluorobenzenes, such as 1-chloro-3,4-difluorobenzene, often proceeds through the diazotization of a corresponding aniline followed by a Sandmeyer-type reaction. googleapis.comgoogle.comgoogle.com It is conceivable that this compound could be converted to a different substituted aniline, which could then undergo such transformations to yield a variety of fluorinated aromatic compounds.
Contribution to Novel Scaffold Discovery for Chemical Research
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the creation of new chemical entities. The combination of a sulfonamide group, known for its hydrogen bonding capabilities and presence in numerous approved drugs, with a difluorinated and chlorinated phenyl ring offers a unique template for library synthesis. nih.gov
This compound is particularly relevant in the design of kinase inhibitors, a major class of therapeutic agents. ed.ac.uknih.govnih.gov Many kinase inhibitors feature a heterocyclic core, often a purine (B94841) or pyrimidine, attached to a substituted aromatic ring. nih.govnih.gov The 4-chloro-2,6-difluorophenyl moiety could be appended to various heterocyclic cores to generate libraries of novel compounds for screening against different kinase targets. The fluorine atoms can enhance binding affinity and improve metabolic stability, while the chlorine atom provides a site for further diversification through cross-coupling reactions.
The use of building blocks like this compound allows for the systematic exploration of chemical space around a particular pharmacophore. By modifying the sulfonamide group, reacting at the aromatic ring, or using it as a precursor for heterocyclic synthesis, researchers can generate a diverse set of molecules with the potential for novel biological activities.
Exploration of 4 Chloro 2,6 Difluorobenzenesulfonamide in Catalysis and Material Science
Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis
The sulfonamide moiety is a versatile functional group in ligand design for catalytic applications. Its acidic N-H proton can be deprotonated to form a sulfonamidate anion, which can then coordinate to a metal center. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring and the nitrogen atom.
Chiral Ligand Design and Asymmetric Catalysis
Chiral sulfonamides have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. researchtrends.net These ligands are often synthesized by reacting a chiral amine with a sulfonyl chloride. In this context, 4-Chloro-2,6-difluorobenzenesulfonamide could serve as a valuable precursor for a new class of chiral ligands.
The synthetic strategy would involve the coupling of 4-Chloro-2,6-difluorobenzenesulfonyl chloride with a chiral amine or amino alcohol. The resulting chiral sulfonamide could then be used as a ligand in combination with various transition metals, such as rhodium, ruthenium, and iridium, to catalyze asymmetric transformations. researchtrends.net The presence of the electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring of this compound would be expected to influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity and enantioselectivity.
Below is a table of representative asymmetric reactions where chiral sulfonamide ligands have been successfully applied, suggesting potential areas of application for ligands derived from this compound.
| Reaction Type | Metal Catalyst | General Substrates | Potential Outcome |
| Asymmetric Transfer Hydrogenation | Ru(II), Rh(III), Ir(I) | Ketones, Imines | Chiral Alcohols, Chiral Amines |
| Asymmetric Aldol Reaction | Ti(IV), Sn(II) | Aldehydes, Ketones | Chiral β-Hydroxy Carbonyls |
| Asymmetric Diels-Alder Reaction | Cu(II), Zn(II) | Dienes, Dienophiles | Chiral Cyclohexenes |
| Asymmetric Alkylation | Zn(II) | Aldehydes | Chiral Secondary Alcohols |
This table presents generalized data for the broader class of chiral sulfonamide ligands to illustrate potential applications.
Organocatalytic Applications
In the realm of organocatalysis, sulfonamides have emerged as powerful directing groups and hydrogen-bond donors. Proline-derived sulfonamide organocatalysts, for instance, have demonstrated high efficacy in a range of stereoselective C-C bond-forming reactions. nih.gov The sulfonamide group in these catalysts plays a crucial role in activating the substrate through hydrogen bonding and controlling the stereochemical outcome of the reaction.
This compound could be utilized in the synthesis of novel organocatalysts. By attaching this moiety to a chiral scaffold, such as proline, a new catalyst with unique steric and electronic properties could be developed. The difluoro substitution pattern on the benzene ring might offer distinct interactions within the catalytic transition state, potentially leading to improved reactivity and stereoselectivity.
The following table summarizes some of the key organocatalytic reactions where sulfonamide-based catalysts have been effective.
| Reaction Type | Catalyst Scaffold | Role of Sulfonamide | Representative Transformation |
| Aldol Reaction | Proline | H-bond donor, steric director | Aldehyde + Ketone → β-Hydroxy Ketone |
| Mannich Reaction | Proline | H-bond donor, steric director | Aldehyde + Amine + Ketone → β-Amino Ketone |
| Michael Addition | Cinchona Alkaloid | H-bond donor | α,β-Unsaturated Carbonyl + Nucleophile |
| Aza-Diels-Alder Reaction | Proline | H-bond donor | Diene + Imine → Tetrahydropyridine |
This table showcases the utility of the sulfonamide group in various organocatalytic systems, suggesting potential avenues for catalysts derived from this compound.
Potential in Functional Materials Design and Advanced Chemical Systems
The structural features of this compound, including its rigid aromatic core, hydrogen-bonding capabilities, and the presence of fluorine atoms, make it an interesting building block for the design of functional materials.
Incorporation into Polymer Architectures
Sulfonamide-containing polymers have attracted attention due to their interesting properties, such as pH-responsiveness. researchgate.net These materials can undergo conformational or solubility changes in response to variations in pH, making them suitable for applications in drug delivery, sensors, and smart hydrogels.
A hypothetical pathway to incorporate this compound into a polymer would involve its initial modification to introduce a polymerizable group, such as a vinyl or acryloyl moiety. This functionalized monomer could then be polymerized or copolymerized with other monomers to yield a sulfonamide-containing polymer. The acidic nature of the sulfonamide N-H group would likely impart pH-sensitivity to the resulting polymer. Furthermore, the high fluorine content could enhance the thermal and chemical stability of the material. nih.gov
The table below outlines some general properties and potential applications of sulfonamide-based polymers.
| Polymer Type | Key Property | Potential Applications |
| Homopolymers | pH-responsive swelling/dissolution | Drug delivery systems, hydrogels |
| Copolymers | Tunable transition pH | Smart coatings, sensors |
| Fluorinated Polymers | Enhanced thermal/chemical stability | High-performance materials, separation membranes nih.gov |
This table provides a conceptual framework for the properties and applications of polymers that could potentially be synthesized using this compound as a monomer.
Application in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined molecular assemblies. The sulfonamide group is an excellent hydrogen bond donor and acceptor, and it has been utilized in the design of various supramolecular structures. researchgate.net
This compound could be employed as a building block for supramolecular self-assembly. Its molecules have the potential to form hydrogen-bonded chains or sheets. Moreover, the fluorine atoms on the benzene ring could participate in halogen bonding, an increasingly recognized non-covalent interaction, which could be used to further direct the assembly process and create more complex and robust supramolecular architectures. The interplay between hydrogen and halogen bonding could lead to the formation of novel crystalline materials with interesting properties.
The following table lists various types of supramolecular assemblies that have been constructed using sulfonamide-containing molecules.
| Assembly Type | Driving Force(s) | Potential Properties/Applications |
| 1D Chains | Hydrogen bonding | Anion recognition, molecular wires |
| 2D Layers | Hydrogen bonding, π-π stacking | Porous materials, sensors |
| 3D Networks | Hydrogen bonding, halogen bonding | Crystal engineering, host-guest chemistry |
| Self-Assembled Monolayers | Thiol-gold interaction, H-bonding | Surface modification, biosensors nih.gov |
This table illustrates the diverse supramolecular structures that can be formed from sulfonamide-based building blocks, highlighting the potential for this compound in this field.
Future Research Directions and Perspectives for 4 Chloro 2,6 Difluorobenzenesulfonamide
Advancements in Automated Synthesis and Flow Chemistry
The synthesis of sulfonamides, including 4-Chloro-2,6-difluorobenzenesulfonamide, is set to be revolutionized by the integration of automated synthesis platforms and continuous flow chemistry. These technologies offer significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control.
Future research will likely focus on developing fully automated, multi-step flow syntheses for this compound and its derivatives. google.com This involves the seamless integration of reaction, separation, and purification steps. chemrxiv.org Flow chemistry enables the use of hazardous reagents and extreme reaction conditions with greater safety due to the small reactor volumes. researchgate.net For instance, the initial chlorosulfonation of 1,3-difluorobenzene (B1663923) and subsequent amination could be performed in a continuous flow reactor, minimizing manual handling and improving yield and purity.
A key area of advancement will be the development of "catch and release" protocols within automated platforms, allowing for the efficient monoalkylation of primary sulfonamides to generate diverse libraries of secondary sulfonamides with high purity. acs.org This approach is particularly valuable for creating derivatives of this compound for screening purposes. The use of binary reactor systems in a fully automated setup can further streamline the production of these compound libraries. acs.org
| Technology | Potential Application for this compound | Key Advantages |
| Continuous Flow Reactors | Synthesis of the core structure from starting materials like 1,3-difluorobenzene. | Enhanced safety, improved heat and mass transfer, scalability. researchgate.netacs.org |
| Automated Synthesis Platforms | High-throughput synthesis of derivative libraries for structure-activity relationship studies. | Increased speed, reproducibility, and efficiency. chemrxiv.org |
| "Catch and Release" Purification | Automated purification of mono-N-substituted derivatives. | Generation of high-purity compound libraries without traditional chromatography. acs.org |
| Integrated Multi-step Synthesis | A complete, automated process from basic precursors to final, purified derivatives. | Reduced manual intervention, streamlined workflow, and faster discovery cycles. google.com |
These advancements will not only accelerate the synthesis of this compound but also democratize the production of its analogs, enabling wider exploration of their properties and applications. chemrxiv.org
In Silico Design and High-Throughput Screening for Novel Reactivity
Computational chemistry and high-throughput screening (HTS) are powerful tools that will guide the future exploration of this compound's chemical space. These methods allow for the rapid prediction and experimental validation of new reactions and applications, saving significant time and resources.
In silico design techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to design novel derivatives of this compound with specific target interactions. nih.govnih.gov For example, computational models can predict the binding affinity of derivatives to specific enzyme active sites, guiding the synthesis of potent and selective inhibitors. nih.govacs.org By analyzing contour plots from CoMFA, CoMSIA, and HQSAR models, researchers can identify which structural modifications—such as adding bulkier or more hydrophobic substituents—are likely to enhance a desired interaction. nih.gov This approach has been successfully used to design novel sulfonamide-based inhibitors for various biological targets. nih.govnih.gov
High-Throughput Screening (HTS) provides the experimental counterpart to in silico design. mdpi.com Libraries of this compound derivatives, potentially synthesized using the automated methods described previously, can be rapidly screened for novel reactivity or biological activity. nih.gov For instance, an HTS campaign could identify new catalytic properties of metal complexes incorporating this sulfonamide as a ligand or uncover unexpected covalent interactions with biological targets. nih.gov The development of multiplexed HTS assays allows for the simultaneous monitoring of multiple activities, further accelerating the discovery process. nih.gov
| Approach | Objective | Methodology | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities of derivatives to target proteins. | Computational simulation of ligand-protein interactions. icm.edu.pl | Prioritized list of candidate molecules for synthesis and testing. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D structural features to biological activity or chemical reactivity. | Generation of statistical models based on a training set of compounds. nih.gov | Predictive models to guide the design of more potent or reactive compounds. nih.gov |
| High-Throughput Screening | Experimentally test large libraries for a specific activity (e.g., enzyme inhibition, catalysis). | Automated assays in microplate format. mdpi.com | Identification of "hit" compounds with desired properties for further optimization. nih.gov |
| Fragment-Based Screening | Identify small molecular fragments that bind to a target, which can be grown into larger molecules. | Screening of low molecular weight compound libraries. | Starting points for the development of novel lead compounds. |
The synergy between in silico design and HTS will be crucial in unlocking the full potential of this compound, enabling the rational design of molecules with tailored functions.
Green Chemistry Innovations for Sustainable Production and Transformation
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies.
A primary focus will be the replacement of traditional organic solvents with greener alternatives. sci-hub.se Water, being non-toxic and readily available, is an ideal medium for chemical reactions. researchgate.net Research has already demonstrated facile and environmentally benign methods for synthesizing sulfonamides in aqueous media, often using equimolar amounts of reactants and avoiding organic bases. rsc.org Product isolation in such systems can be as simple as filtration after acidification, significantly reducing waste. rsc.org Other sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES) are also being explored for sulfonamide synthesis. researchgate.net
Another key area of innovation is the use of alternative reagents and energy sources. This includes moving away from harsh reagents like sulfonyl chlorides where possible. researchgate.net Photocatalysis, which utilizes visible light to drive chemical transformations under mild conditions, represents a promising strategy. bohrium.com Photocatalytic methods can generate sulfonyl radicals from various precursors, enabling a range of sulfonylation reactions. bohrium.com Furthermore, electrosynthesis offers a clean and efficient tool for generating reactive intermediates from sulfonyl hydrazides. researchgate.net
| Green Chemistry Principle | Application to this compound | Research Focus |
| Safer Solvents and Auxiliaries | Performing synthesis in water or other benign solvents like deep eutectic solvents. sci-hub.seresearchgate.net | Optimization of reaction conditions to maximize yield and purity in aqueous media. rsc.org |
| Design for Energy Efficiency | Utilizing photocatalysis or electrochemical methods that operate at ambient temperature. bohrium.com | Development of efficient photocatalysts and electrochemical cells for sulfonylation reactions. researchgate.net |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for parts of the molecule, where feasible. | Long-term goal of reducing reliance on petrochemical feedstocks. |
| Catalysis | Employing transition-metal or organocatalysts to improve reaction efficiency and reduce waste. acs.orgacs.org | Discovery of new catalytic systems for direct C-H sulfonylation, avoiding pre-functionalized starting materials. acs.org |
By embracing these green chemistry innovations, the lifecycle of this compound, from its production to its transformation into value-added products, can be made significantly more sustainable. tandfonline.com
Interdisciplinary Research Opportunities in Chemical Sciences
The unique electronic properties conferred by the chlorine and two fluorine atoms on the benzene (B151609) ring of this compound make it a valuable building block for interdisciplinary research. Future opportunities will arise from collaborations between synthetic chemists, materials scientists, biochemists, and computational scientists.
In medicinal and bioinorganic chemistry , this compound and its derivatives can serve as scaffolds for designing new therapeutic agents. researchgate.net The sulfonamide group is a well-established pharmacophore, and its combination with a polyhalogenated aromatic ring offers opportunities for novel interactions with biological targets. nih.gov Collaboration with structural biologists can elucidate these interactions, guiding the design of more effective drugs. Furthermore, incorporating this sulfonamide into organometallic complexes could lead to new classes of therapeutic or diagnostic agents, merging organic synthesis with inorganic chemistry. core.ac.uk
In materials science , this compound can be used to create advanced functional materials. The high electronegativity of the fluorine atoms can be exploited to tune the electronic properties of polymers or organic semiconductors. Interdisciplinary efforts with physicists and engineers could lead to the development of new materials for electronics or optics. The compound could also be incorporated into metal-organic frameworks (MOFs) or other porous materials for applications in catalysis or gas separation. beilstein-journals.org
| Research Area | Interdisciplinary Collaboration | Potential Application/Goal |
| Medicinal Chemistry | Synthetic Chemists & Biologists/Pharmacologists | Design and synthesis of new enzyme inhibitors or receptor modulators. researchgate.net |
| Bioinorganic Chemistry | Inorganic Chemists & Biochemists | Development of metal-based drugs or diagnostic agents with novel mechanisms of action. core.ac.uk |
| Materials Science | Organic Chemists & Physicists/Engineers | Creation of functional polymers, organic electronics, or porous materials with tailored properties. beilstein-journals.org |
| Environmental Science | Analytical Chemists & Environmental Engineers | Development of sensors for environmental monitoring or adsorbents for water purification. researchgate.net |
| AI in Chemistry | Synthetic Chemists & Computer Scientists | AI-assisted discovery of new reactions, optimization of synthetic routes, and prediction of properties. acs.org |
By fostering these interdisciplinary collaborations, the scientific community can fully exploit the potential of this compound, transforming it from a simple chemical compound into a versatile tool for addressing challenges across the chemical sciences.
Q & A
Q. Can this compound act synergistically with existing therapeutics, and how is this evaluated?
- Methodological Answer : Test combinations with antibiotics or chemotherapeutics using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Isobologram analysis distinguishes synergistic (FIC <0.5), additive (0.5–1), or antagonistic effects. Mechanistic studies (e.g., target enzyme kinetics) clarify synergy pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
